
Propan-2-yl pyrrolidine-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Pro-Oipr.HCl, also known as L-Proline isopropyl ester hydrochloride, is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . This compound is a derivative of L-Proline, an amino acid, and is often used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Oipr.HCl typically involves the esterification of L-Proline with isopropyl alcohol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification . The general reaction scheme is as follows:
Esterification: L-Proline reacts with isopropyl alcohol in the presence of hydrochloric acid to form L-Proline isopropyl ester hydrochloride.
Industrial Production Methods
In industrial settings, the production of H-Pro-Oipr.HCl can be scaled up using continuous-flow synthesis techniques. This method allows for efficient mixing and thermal control, leading to higher yields and purity . The continuous-flow synthesis involves the same esterification reaction but is conducted in a continuous reactor system.
Chemical Reactions Analysis
Types of Reactions
H-Pro-Oipr.HCl undergoes various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst.
Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.
Major Products Formed
Hydrolysis: L-Proline and isopropyl alcohol.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Scientific Research Applications
H-Pro-Oipr.HCl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of proline-based drugs and pharmaceuticals.
Biological Studies: Employed in studies involving proline metabolism and its role in various biological processes.
Mechanism of Action
The mechanism of action of H-Pro-Oipr.HCl is primarily related to its role as a proline derivative. In biological systems, proline plays a crucial role in protein synthesis and structure. The esterification of proline to form H-Pro-Oipr.HCl can influence its reactivity and interactions with other molecules . The molecular targets and pathways involved include:
Protein Synthesis: Incorporation into peptides and proteins.
Enzyme Interactions: Interaction with enzymes involved in proline metabolism.
Comparison with Similar Compounds
H-Pro-Oipr.HCl can be compared with other proline derivatives such as:
L-Proline Methyl Ester Hydrochloride: Similar ester derivative but with a methyl group instead of an isopropyl group.
L-Proline Ethyl Ester Hydrochloride: Similar ester derivative but with an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of H-Pro-Oipr.HCl lies in its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The isopropyl group provides different steric and electronic properties compared to methyl or ethyl groups, making it suitable for specific applications.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
propan-2-yl pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(2)11-8(10)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H |
InChI Key |
ZTZSUYHZQHGYOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1CCCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


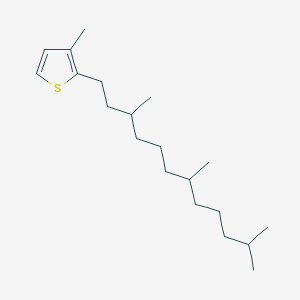
![2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14076972.png)
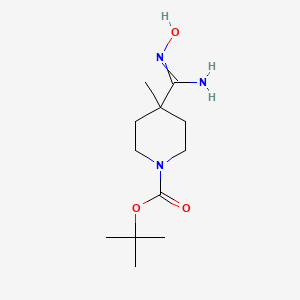
![1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-](/img/structure/B14076983.png)
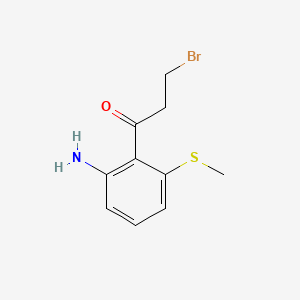
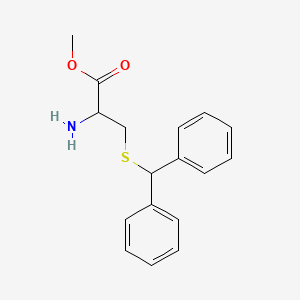

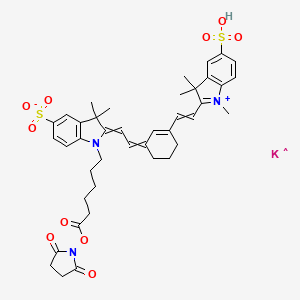
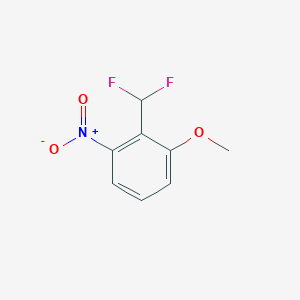
![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonin-9-amine](/img/structure/B14077009.png)
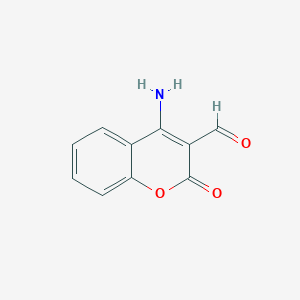
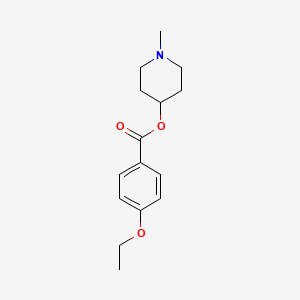

![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)
